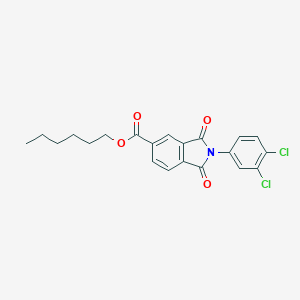

![molecular formula C17H14N4S B415268 3-(ベンジルスルファニル)-5-メチル-5H-[1,2,4]トリアジノ[5,6-b]インドール CAS No. 28899-09-4](/img/structure/B415268.png)

3-(ベンジルスルファニル)-5-メチル-5H-[1,2,4]トリアジノ[5,6-b]インドール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems. This is achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The heterocyclization of 3-propargylsulfanyl-5H-[1,2,4]triazino[5,6-b]indoles proceeds in the presence of alkali at the N-2 atom but under the action of sulfuric acid at the N-4 atom .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using a variety of spectroscopic methods, including 1H-, 13C-NMR, and HREI-MS . The Ni(II) complexes adopt the square planar geometry and Cu(II) complexes acquire distorted octahedral arrangement .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . Heterocyclization of 3-propargylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole under the action of bases occurs at atom N-2 with the formation of 3-methyl[1,3]thiazolo[3’,2’:2,3]-[1,2,4]triazino[5,6-b]indole, but under the action of sulfuric acid, at atom N-4 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods. For example, the proton NMR spectrum of a similar compound showed two broad singlets, exchangeable with D2O, at 11.88 and 14.50 ppm, corresponding to the three NH protons .科学的研究の応用

抗ウイルス剤

1,2,4-トリアジノ[5,6-b]インドールのヘテロ環系は、3-(ベンジルスルファニル)-5-メチル-5H-[1,2,4]トリアジノ[5,6-b]インドールなどの多様な官能基の担体として、抗ウイルス剤の開発に利用されてきました。 この応用は、ウイルス感染に対する効果的な治療法が現在も必要とされていることから重要です .

がん治療

鉄キレート剤は、すべてのがんの約90%を占める悪性固形がんに対して、有意な阻害効果を示しています。 問題となっている化合物は、鉄キレート剤であるVLX600をベースとした構造で設計および合成されており、がん治療における潜在的な用途が強調されています .

化学中間体

[1,2,4]トリアジノ[5,6-b]インドール系への様々な官能基の導入に関する研究が行われてきました。 たとえば、この系へのtert-ブチル基の最初の導入は、化学中間体として潜在的な用途を持つ構造的に新規な誘導体のシリーズを生み出しました .

発光金属錯体

インドール含有金属錯体は、その発光特性により、医薬品としての用途があります。 問題となっている化合物は、潜在的に、有意な医学的応用を持つ発光性レニウム(I)ジイミン-インドール錯体を取得するために使用できます .

作用機序

Target of Action

The primary target of 3-(benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of this compound to ferrous ions leads to a decrease in the cytotoxicity on A549 cells with the increase of ferrous ions concentrations .

Biochemical Pathways

The compound affects the biochemical pathways related to cell cycle and apoptosis . It has been found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners .

Pharmacokinetics

It’s worth noting that the compound’s interaction with ferrous ions can influence its bioavailability .

Result of Action

The compound displays strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 . It also induces significant apoptosis in A549 cells, which might be at least via the mitochondria pathway .

Action Environment

The action of 3-(benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole can be influenced by environmental factors such as the presence of ferrous ions. The addition of ferrous ions has been found to abolish the cytotoxicity of the compound .

将来の方向性

Future studies could focus on the potential effects of similar compounds on consequences of diseases that are not exclusively dependent on glucose metabolism via the polyol pathway . Additionally, the design of new pharmacophoric motifs that recognize DNA is necessary for the generation of a series of new chemotherapeutic agents .

生化学分析

Biochemical Properties

3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole plays a significant role in biochemical reactions, particularly as an iron chelator. It interacts with various enzymes and proteins, including iron-dependent enzymes, by binding to ferrous ions (Fe²⁺). This binding inhibits the activity of these enzymes, leading to a decrease in cellular iron levels . Additionally, the compound has been shown to induce apoptosis in cancer cells by interacting with proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Cellular Effects

The effects of 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole on cells are profound. It has been observed to arrest the cell cycle at the G1 phase and induce apoptosis in various cancer cell lines, including A549, MCF-7, Hela, and HepG-2 . The compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key regulatory proteins and enzymes involved in these processes .

Molecular Mechanism

At the molecular level, 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole exerts its effects through several mechanisms. It binds selectively to ferrous ions, inhibiting iron-dependent enzymes and disrupting iron homeostasis within cells . This disruption leads to oxidative stress and the activation of apoptotic pathways. The compound also modulates gene expression by affecting transcription factors and signaling molecules involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole have been studied over time. The compound exhibits stability under various conditions, but its activity can be influenced by the presence of ferrous ions. Over time, the compound’s ability to induce apoptosis and inhibit cell proliferation remains consistent, although prolonged exposure may lead to adaptive cellular responses .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole vary with dosage. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits .

Metabolic Pathways

3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is involved in metabolic pathways related to iron metabolism. It interacts with enzymes and cofactors that regulate iron homeostasis, leading to changes in metabolic flux and metabolite levels . The compound’s ability to chelate iron and modulate iron-dependent processes is central to its biochemical activity .

Transport and Distribution

Within cells and tissues, 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is critical for its activity. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on iron-dependent enzymes and apoptotic pathways . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its therapeutic potential .

特性

IUPAC Name |

3-benzylsulfanyl-5-methyl-[1,2,4]triazino[5,6-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4S/c1-21-14-10-6-5-9-13(14)15-16(21)18-17(20-19-15)22-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGWUMJBQWVCMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Chloro-benzylsulfanyl)-5-(2,4-dichloro-phenyl)-[1,3,4]oxadiazole](/img/structure/B415186.png)

![4-(1-Methyl-1-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl)phenyl 2-thiophenecarboxylate](/img/structure/B415189.png)

![[1,1'-Biphenyl]-4-yl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B415192.png)

![2,6-Dibromo-4-(1-{3,5-dibromo-4-[(2-thienylcarbonyl)oxy]phenyl}-1-methylethyl)phenyl 2-thiophenecarboxylate](/img/structure/B415195.png)

![3-decyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B415198.png)

![3-[(E)-3-chlorobut-2-enyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B415199.png)

![2,2-Dimethyl-5-(5-methyl-furan-2-yl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one](/img/structure/B415202.png)

![5-amino-3-[1-cyano-2-(4-isopropylphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B415203.png)

![5-amino-3-[(Z)-1-cyano-2-(thiophen-2-yl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B415204.png)

![1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2-furylmethyl)amino]-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415205.png)

![3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B415206.png)

![5-amino-3-[2-(4-chlorophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B415209.png)